molecular formula C20H15N3O5 B13993235 2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid CAS No. 267645-84-1

2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid

Cat. No.: B13993235
CAS No.: 267645-84-1
M. Wt: 377.3 g/mol
InChI Key: SOSWPLFCASAFIW-UHFFFAOYSA-N
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Description

2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with oxazole and methoxy groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of phenacyl azide with phenylisothiocyanate to form the oxazole ring . The reaction conditions often include the use of polymer-supported triphenylphosphine as a catalyst at room temperature, which facilitates the cyclization process .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar methodologies but optimized for higher yields and efficiency. Microwave irradiation has been employed to enhance reaction rates and yields in the later stages of synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions are typically various oxazole derivatives, which can exhibit different biological activities depending on the functional groups introduced .

Mechanism of Action

The primary mechanism of action of 2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid involves the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of purine nucleotides. By inhibiting IMPDH, the compound effectively reduces the proliferation of cells, making it a potential candidate for anticancer and immunosuppressive therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its dual oxazole rings and methoxy group contribute to its specificity and potency as an enzyme inhibitor .

Properties

CAS No.

267645-84-1

Molecular Formula

C20H15N3O5

Molecular Weight

377.3 g/mol

IUPAC Name

2-[2-[3-methoxy-4-(1,3-oxazol-5-yl)anilino]-1,3-oxazol-5-yl]benzoic acid

InChI

InChI=1S/C20H15N3O5/c1-26-16-8-12(6-7-15(16)17-9-21-11-27-17)23-20-22-10-18(28-20)13-4-2-3-5-14(13)19(24)25/h2-11H,1H3,(H,22,23)(H,24,25)

InChI Key

SOSWPLFCASAFIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC2=NC=C(O2)C3=CC=CC=C3C(=O)O)C4=CN=CO4

Origin of Product

United States

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